(S)-1-(3,5-Dichlorophenyl)propan-1-amine
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Overview
Description
(S)-1-(3,5-Dichlorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a dichlorophenyl group attached to a propan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichlorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and a suitable chiral amine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dichlorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3,5-Dichlorophenyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Dichlorophenyl)propan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(3,5-Dichlorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(3,5-Dichlorophenyl)butan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness
(S)-1-(3,5-Dichlorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the dichlorophenyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H11Cl2N |
---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
(1S)-1-(3,5-dichlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
PBPYPKNWVKHMSW-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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